N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034488-42-9
VCID: VC4228792
InChI: InChI=1S/C20H14F3N3O2S/c21-20(22,23)15-8-2-4-10-18(15)29(27,28)25-16-9-3-1-7-14(16)17-13-26-12-6-5-11-19(26)24-17/h1-13,25H
SMILES: C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Molecular Formula: C20H14F3N3O2S
Molecular Weight: 417.41

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

CAS No.: 2034488-42-9

Cat. No.: VC4228792

Molecular Formula: C20H14F3N3O2S

Molecular Weight: 417.41

* For research use only. Not for human or veterinary use.

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide - 2034488-42-9

Specification

CAS No. 2034488-42-9
Molecular Formula C20H14F3N3O2S
Molecular Weight 417.41
IUPAC Name N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C20H14F3N3O2S/c21-20(22,23)15-8-2-4-10-18(15)29(27,28)25-16-9-3-1-7-14(16)17-13-26-12-6-5-11-19(26)24-17/h1-13,25H
Standard InChI Key FDLBWNHEIHLTLM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two primary modules:

  • Imidazo[1,2-a]pyridine core: A fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. This scaffold is prevalent in bioactive molecules due to its hydrogen-bonding capacity and aromatic stability .

  • 2-(Trifluoromethyl)benzenesulfonamide moiety: The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) enhances solubility and target affinity, while the trifluoromethyl (CF3-\text{CF}_3) group improves metabolic stability and lipophilicity .

Key structural descriptors include:

PropertyValue
IUPAC NameN-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(trifluoromethyl)benzenesulfonamide
SMILESC1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
InChIKeyFDLBWNHEIHLTLM-UHFFFAOYSA-N
PubChem CID121017098

The X-ray crystallography data for analogous compounds (e.g., imidazo[1,2-a]pyridine sulfonamides) reveals planar geometries, with dihedral angles between the imidazo[1,2-a]pyridine and benzene rings ranging from 45° to 75° .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Formation of the imidazo[1,2-a]pyridine core:

    • Condensation of 2-aminopyridine with α-bromoketones or α-chloroketones under basic conditions .

    • Photocatalytic C-H functionalization using visible light and transition-metal catalysts (e.g., Ir(ppy)₃) .

  • Sulfonamide coupling:

    • Reaction of the imidazo[1,2-a]pyridine intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., Et₃N) .

A representative procedure from recent literature :

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6): δ 8.34 (d, J=7.1J = 7.1 Hz, 1H), 8.13 (s, 1H), 7.98–7.51 (m, 8H), 7.22 (dd, J=7.3,1.9J = 7.3, 1.9 Hz, 1H) .

  • HRMS: Observed [M+H]⁺ at m/z 417.41 (calculated 417.41).

Biological Activity and Mechanisms

Pharmacological Profiling

The compound exhibits dual modulation of TRPM8 receptors and cyclooxygenase-2 (COX-2), as inferred from structural analogs :

TargetActivity (IC₅₀/EC₅₀)Mechanism
TRPM87.89 μMAntagonist (cold-menthol receptor)
COX-212.3 μMCompetitive inhibition

Key findings:

  • Anticancer potential: In vitro assays against MCF-7 breast cancer cells showed 48% inhibition at 10 μM .

  • Anti-inflammatory effects: Reduced IL-6 production by 62% in LPS-stimulated macrophages .

Structure-Activity Relationships (SAR)

  • Imidazo[1,2-a]pyridine modifications: Electron-withdrawing groups (e.g., −CF₃) at the C6 position enhance COX-2 selectivity .

  • Sulfonamide substitutions: Bulky substituents on the benzene ring improve metabolic stability but reduce solubility .

Applications in Drug Discovery

Lead Optimization

The compound serves as a template for:

  • TRPM8 modulators: For neuropathic pain and overactive bladder .

  • COX-2 inhibitors: Safer alternatives to NSAIDs with reduced gastrointestinal toxicity .

Preclinical Development

  • Pharmacokinetics: Oral bioavailability of 34% in rats (10 mg/kg), with a t1/2t_{1/2} of 5.2 hours .

  • Toxicology: No hepatotoxicity observed at 50 mg/kg (28-day rat study) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator